molecular formula C18H24N2O4 B2963234 7-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzofuran-2-carboxamide CAS No. 1421477-68-0

7-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzofuran-2-carboxamide

Cat. No. B2963234
CAS RN: 1421477-68-0
M. Wt: 332.4
InChI Key: JYAULXFLQJZGEZ-UHFFFAOYSA-N
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Description

“7-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzofuran-2-carboxamide” is a chemical compound. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

The synthesis of this compound might involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported . This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a benzofuran ring, a carboxamide group, and a piperidine ring with methoxyethyl substitution.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound might include protodeboronation of alkyl boronic esters and anti-Markovnikov alkene hydromethylation . These reactions could be catalyzed using a radical approach .

Scientific Research Applications

Neuroprotective and Antioxidant Effects

7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. These compounds, particularly those with specific substitutions at certain positions, exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage and demonstrated potent and efficacious neuroprotective action against excitotoxicity. Some derivatives also showed marked anti-excitotoxic effects and moderate to appreciable degrees of scavenging 1,1-diphenyl-2-picrylhydrazyl radicals and inhibiting in vitro lipid peroxidation, suggesting their potential application in managing neurodegenerative diseases or conditions involving oxidative stress (Cho et al., 2015).

Selective Sigma Receptor Ligands

Novel benzofuran-2-carboxamide ligands synthesized for selectivity towards sigma receptors showed high affinity at the sigma-1 receptor. These compounds, through their specific structural configurations, offer a new avenue for developing treatments targeting sigma receptors, which are implicated in various neurological disorders (Marriott et al., 2012).

Potential Antibiotic and Antifungal Agents

Synthetic efforts have led to the creation of novel compounds with potential antimicrobial and antifungal properties. These compounds exhibit variable and modest activity against investigated strains of bacteria and fungi, opening new possibilities for developing therapeutic agents against resistant microbial strains (Patel et al., 2011).

Antithrombotic Drug Development

Benzo[b]thiophene-2-carboxamide derivatives, sharing a structural resemblance to the benzofuran-2-carboxamide nucleus, have been explored as potent urotensin-II receptor antagonists. This research contributes to understanding the structural requirements for UT receptor binding and offers insights into developing new antithrombotic drugs with dual functions, such as inhibiting factor Xa and platelet aggregation (Lim et al., 2016).

properties

IUPAC Name

7-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-22-11-10-20-8-6-14(7-9-20)19-18(21)16-12-13-4-3-5-15(23-2)17(13)24-16/h3-5,12,14H,6-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAULXFLQJZGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzofuran-2-carboxamide

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